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Compound of Interest

Compound Name: B 775

Cat. No.: B1667694

This technical support guide is intended for researchers, scientists, and drug development
professionals utilizing "B 775" (a formulation of amphetamine and dextroamphetamine) in their
experimental protocols, with a specific focus on considerations for washout periods in
crossover study designs.

Frequently Asked Questions (FAQs)

Q1: What is the active pharmaceutical ingredient in medication identified with the imprint "B
775"?

Al: The pill with the imprint "b 775 7 1/2" has been identified as containing 7.5 mg of a mixture
of amphetamine and dextroamphetamine salts.[1][2][3] This combination product is a central
nervous system (CNS) stimulant.

Q2: What is the primary mechanism of action for amphetamine and dextroamphetamine?

A2: Amphetamine and dextroamphetamine are sympathomimetic amines that exert their effects
by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[4][5] They
achieve this by blocking the reuptake of these neurotransmitters into the presynaptic neuron
and promoting their release from the neuron into the extraneuronal space.[4][5]

Q3: What are the key pharmacokinetic parameters to consider when designing a study with B
7757
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A3: Understanding the pharmacokinetic profile of amphetamine and dextroamphetamine is
crucial for study design. Key parameters include the time to peak plasma concentration (Tmax),
and the elimination half-life (t%2). The half-life of d-amphetamine is approximately 9.77 to 11
hours, while the |-isomer has a half-life of about 11 to 13.8 hours.[4] For a comprehensive
summary of pharmacokinetic data, please refer to Table 1.

Q4: How do | determine an adequate washout period for a crossover study involving B 775?

A4: An adequate washout period is essential in a crossover study to minimize the risk of
carryover effects from one treatment period to the next. A general rule of thumb is to allow for at
least 5 to 6 half-lives of the drug to pass for it to be almost completely eliminated from the
system. Given the half-life of amphetamine isomers is roughly 10-14 hours, a washout period of
3 to 5 days would allow for over 95% of the drug to be cleared.

However, the duration can vary based on the specific formulation (immediate-release vs.
extended-release) and the specifics of the study protocol. For instance, some studies involving
amphetamine formulations have utilized washout periods ranging from 3 to 14 days.[6][7] For
extended-release formulations, a longer washout period of at least 8.5 half-lives may be
advisable.[8] The decision on the final washout period should be justified based on the specific
drug product's pharmacokinetics and the study's objectives.

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.researchgate.net/figure/Amphetamine-and-methylphenidate-action-on-dopamine-and-norepinephrine-release-A1-D1_fig2_274728429
https://www.benchchem.com/product/b1667694?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3575217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10282809/
https://editverse.com/crossover-design-washout-period/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Issue

Potential Cause

Recommended Action

High inter-subject variability in

pharmacokinetic data.

Differences in metabolism
(e.g., CYP2D6 enzyme
activity), body weight, or co-
administration of other

medications.

Screen patrticipants for known
genetic variations in relevant
metabolic enzymes. Ensure
strict adherence to dosing
protocols and document all
concomitant medications.
Normalize data by body weight

where appropriate.

Suspected carryover effects in

a crossover study.

Inadequate washout period.

Re-evaluate the washout
period duration based on the
drug's half-life. A longer
washout period may be
necessary. Statistical analysis
should also include tests for

carryover effects.

Unexpected adverse events.

Individual sensitivity to
stimulants, incorrect dosage,

or drug-drug interactions.

Carefully review the
participant's medical history
and concomitant medications.
Ensure accurate dose
calculations. Monitor vital signs
and report all adverse events

promptly.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Amphetamine and Dextroamphetamine
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Parameter d-Amphetamine I-Amphetamine Reference
Time to Peak Plasma ~3 hours (immediate- ~3 hours (immediate- 4]
Concentration (Tmax) release) release)

Elimination Half-life

9.77 - 11 hours 11-13.8 hours [4]
(tv2)
Protein Binding ~20% ~20%
Metabolism Primarily by CYP2D6 Primarily by CYP2D6

Experimental Protocols

Protocol: Determining an Appropriate Washout Period

o Review Pharmacokinetic Data: Obtain the specific pharmacokinetic profile for the "B 775"
formulation being used, paying close attention to the mean and range of the elimination half-
life for both d- and [-amphetamine.

e Calculate Minimum Washout Duration: As a starting point, calculate the time required for at
least 5 half-lives of the isomer with the longest half-life to pass. For example, using a half-life
of 14 hours for I-amphetamine, the minimum washout period would be 14 hours *5 = 70
hours (approximately 3 days).

o Consider Formulation: For extended-release formulations, a more conservative approach of
8.5 half-lives is recommended to ensure complete washout.[8]

 Pilot Study (Optional but Recommended): If feasible, conduct a small pilot study to measure
plasma concentrations of amphetamine at the end of the proposed washout period to
confirm that they are below the lower limit of quantification.

« Final Protocol Definition: Based on the calculations and any pilot data, define the washout
period in the study protocol, providing a clear justification for the chosen duration.

Mandatory Visualization

Caption: Amphetamine's mechanism of action in the neuronal synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: B 775 (Amphetamine and
Dextroamphetamine) and Crossover Study Design]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1667694#b-775-and-considerations-for-
washout-periods-in-crossover-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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